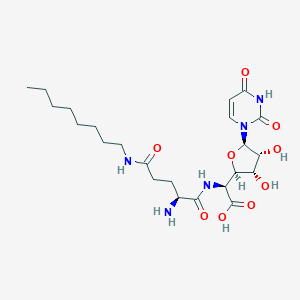
Anthracene, 9-chloro-10-chloromethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene, 9-chloro-10-chloromethyl- is a synthetic compound that has gained attention in scientific research due to its unique properties. It is a chlorinated derivative of anthracene, which is a polycyclic aromatic hydrocarbon (PAH) that is widely used in the chemical industry.
Mécanisme D'action
The mechanism of action of anthracene, 9-chloro-10-chloromethyl-, is not well understood. However, it is believed to interact with DNA by intercalation, which is the insertion of the molecule between the base pairs of the DNA double helix. This interaction can lead to changes in the DNA structure and function, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
Anthracene, 9-chloro-10-chloromethyl-, has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using anthracene, 9-chloro-10-chloromethyl-, in lab experiments is its fluorescent properties, which make it a useful tool for studying DNA interactions. Additionally, its synthetic accessibility and stability make it a convenient precursor for the synthesis of other compounds. However, its toxicity and potential for DNA damage can be a limitation, and caution should be taken when handling and using the compound.
Orientations Futures
There are several future directions for research on anthracene, 9-chloro-10-chloromethyl-. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to understand its mechanism of action and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of anthracene, 9-chloro-10-chloromethyl-, involves the chlorination of anthracene with chlorine gas in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is obtained by distillation. The yield of the reaction is dependent on the reaction conditions, such as the temperature, pressure, and concentration of the reactants.
Applications De Recherche Scientifique
Anthracene, 9-chloro-10-chloromethyl-, has been used in scientific research for a variety of applications. It has been used as a fluorescent probe to study the interaction of DNA with intercalating agents. It has also been used as a photosensitizer in the photodynamic therapy of cancer. Additionally, it has been used as a precursor for the synthesis of other compounds, such as anthracene-based dyes and polymers.
Propriétés
| 19996-03-3 | |
Formule moléculaire |
C15H10Cl2 |
Poids moléculaire |
261.1 g/mol |
Nom IUPAC |
9-chloro-10-(chloromethyl)anthracene |
InChI |
InChI=1S/C15H10Cl2/c16-9-14-10-5-1-3-7-12(10)15(17)13-8-4-2-6-11(13)14/h1-8H,9H2 |
Clé InChI |
XPUGCURTNYKMLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CCl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CCl |
| 19996-03-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



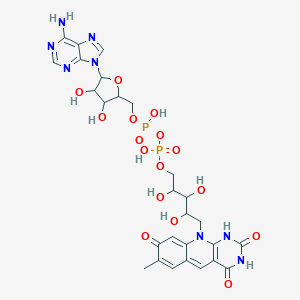
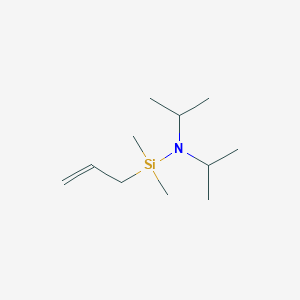
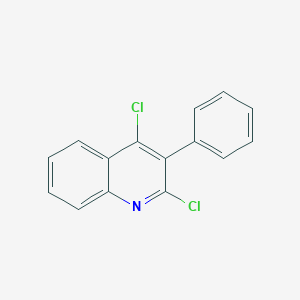
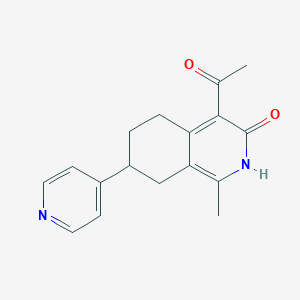
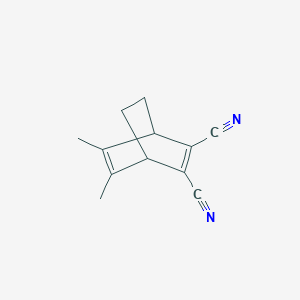


![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
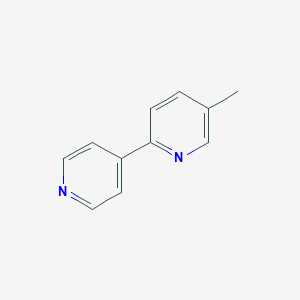
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)


